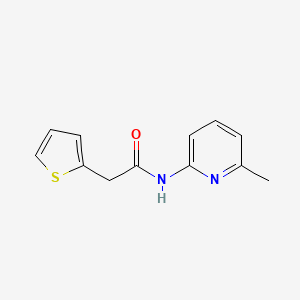

N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide

Description

N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a pyridine ring substituted with a methyl group at the 6-position and a thiophene ring attached to the acetamide moiety

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-9-4-2-6-11(13-9)14-12(15)8-10-5-3-7-16-10/h2-7H,8H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGOQSMTEUSFCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901252960 | |

| Record name | N-(6-Methyl-2-pyridinyl)-2-thiopheneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901252960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349432-68-4 | |

| Record name | N-(6-Methyl-2-pyridinyl)-2-thiopheneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349432-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6-Methyl-2-pyridinyl)-2-thiopheneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901252960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 6-methyl-2-pyridinecarboxylic acid and 2-thiophenylamine.

Amide Bond Formation: The carboxylic acid group of 6-methyl-2-pyridinecarboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The activated carboxylic acid then reacts with 2-thiophenylamine to form the amide bond, yielding this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Nitrated or halogenated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated as a potential drug candidate or pharmacophore in medicinal chemistry.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their function. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

N-(6-methylpyridin-2-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

N-(6-methylpyridin-2-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both a pyridine and a thiophene ring, which may confer distinct electronic and steric properties compared to its analogs

Biological Activity

N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 329.44 g/mol. Its unique structure comprises a 6-methylpyridine moiety and a thiophene ring, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylpyridin-2-amine with 2-(thiophen-2-yl)-1,3-thiazole derivatives under suitable coupling conditions. Common coupling agents include EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide), which facilitate the formation of the desired acetamide product through various intermediate steps.

This compound has been identified as an inhibitor of the Wnt signaling pathway, which plays a crucial role in cellular processes such as proliferation and differentiation. Dysregulation of this pathway is often linked to cancer progression. Preliminary studies suggest that this compound interacts with specific protein targets within the Wnt signaling cascade, potentially modulating downstream effects on cell growth and differentiation.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, N-(5-methylpyridin-3-yl)-N'-(thiazol-4-yl)urea has shown notable anticancer activity, suggesting that this compound may also possess similar effects against various cancer cell lines.

Antimicrobial Properties

In addition to its anticancer potential, this compound has demonstrated promising antimicrobial activity. Studies have shown significant effects against both Gram-positive and Gram-negative bacterial strains, as well as yeasts such as Candida glabrata and Candida krusei using microdilution methods .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(5-methylpyridin-3-yl)-N'-(thiazol-4-yl)urea | Structure | Anticancer activity |

| 5-(6-methylpyridazin-3-yloxy)thiazole | Structure | Antimicrobial properties |

| 1-(5-bromo-thiophen-2-carbonyl)thiazole | Structure | Anti-inflammatory effects |

This table highlights how variations in substituents on the pyridine or thiazole rings can significantly influence pharmacological properties.

Case Studies and Research Findings

- Anticancer Studies : A study involving various derivatives showed that certain compounds exhibited high cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-468. The effectiveness of these compounds was evaluated through MTT assays and NCI cell panel assays, revealing significant antiproliferative activity .

- Antimicrobial Research : The antimicrobial efficacy of this compound was assessed using microdilution methods against several microbial strains, demonstrating substantial activity against both bacterial and fungal pathogens .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in critical biological pathways, further supporting their potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.